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Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell
signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK),
phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator
of transcription (STAT) pathways, making it a significant target in oncology and developmental
disorders.[1][2] Shp2-IN-26 is a potent and highly selective allosteric inhibitor of SHP2. This
guide provides a comprehensive overview of Shp2-IN-26 as a chemical probe, including its
mechanism of action, biochemical and cellular activity, and detailed experimental protocols for
its use in research settings.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal SH2 domains, a protein tyrosine phosphatase (PTP) domain,
and a C-terminal tail.[2] In its inactive state, the N-SH2 domain blocks the PTP active site,
leading to auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2
undergoes a conformational change, exposing the catalytic site and enabling its phosphatase
activity.[3]

Allosteric inhibitors of SHP2, such as Shp2-IN-26, function by binding to a tunnel-like pocket at
the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, auto-
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inhibited conformation of SHP2, preventing its activation and downstream signaling.[4] This
mechanism offers high selectivity over other phosphatases, a significant advantage compared
to active site inhibitors.[5]

Shp2-IN-26: A Potent and Selective Chemical Probe

Shp2-IN-26 is a highly selective allosteric inhibitor of SHP2 with a reported half-maximal
inhibitory concentration (IC50) of 3.2 nM.[6] Its potency and selectivity make it an excellent
chemical probe for studying the biological functions of SHP2.

Data Presentation

The following tables summarize the quantitative data available for Shp2-IN-26 and the related
PROTAC degrader, SHP2-D26, which utilizes a derivative of Shp2-IN-26 as its targeting ligand.

[E][71[8]

Table 1: Biochemical and Cellular Activity of Shp2-IN-26

Parameter Value Cell Line Comments

In vitro phosphatase

Biochemical IC50 3.2nM
assay.
Anti-proliferative 1C50 0.58 uM NCI-H358
5.36 uM A549
5.88 uM MDA-MB-231
4.35 uM MDA-MB-468
) ) o Inhibition of p-ERK
Signaling Inhibition NCI-H358
and p-AKT

Table 2: Activity of SHP2-D26 (PROTAC Degrader based on Shp2-IN-26 scaffold)
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Parameter Value Cell Line Comments
Half-maximal
DC50 (Degradation) 6.0 nM KYSE520 degradation
concentration.
Half-maximal
2.6 nM MV4;11 degradation

concentration.

p-ERK Inhibition

>30x more potent
than SHP099

KYSE520, MV4;11

Cell Growth Inhibition

>30x more potent
than SHP099

KYSE520, MV4;11

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of SHP2 in key signaling pathways and a general

workflow for evaluating SHP2 inhibitors.

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

RAS-MAPK Pathway

Receptor Tyrosine
Kinase (RTK)

l

Grb2

i '

SHP2 h SOS1

PI3K-AKT lfthway l
Gab1 [€ Ras
! !
PI3K Raf
! !
AKT MEK
!
ERK

Cell Proliferation
Survival

Click to download full resolution via product page

SHP2's role in RAS-MAPK and PI3K-AKT signaling pathways.
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Workflow for evaluating Shp2-IN-26 activity.

Experimental Protocols

Disclaimer: As a primary research article for Shp2-IN-26 is not publicly available, the following
protocols are adapted from publications on closely related and well-characterized allosteric

SHP2 inhibitors, such as SHP099.[3][9]

In Vitro SHP2 Phosphatase Activity Assay
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This assay measures the enzymatic activity of SHP2 and the inhibitory effect of Shp2-IN-26.

Materials:

Recombinant human SHP2 protein

DiIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCI, 1 mM EDTA, 0.05% P-20,
5mMDTT

Shp2-IN-26 stock solution in DMSO

384-well black plates

Procedure:

Prepare a serial dilution of Shp2-IN-26 in DMSO.

e Add Shp2-IN-26 dilutions to the assay plate.

e Add SHP2 protein to each well and incubate for 30 minutes at room temperature.
e Initiate the reaction by adding DiFMUP substrate.

o Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission
wavelength of 460 nm every minute for 30 minutes.

o Calculate the initial reaction rates and determine the 1C50 value of Shp2-IN-26.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Shp2-IN-26 to SHP2 in a cellular context.
Materials:
o Cells expressing SHP2 (e.g., NCI-H358)

« Shp2-IN-26
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PBS and lysis buffer

Antibodies for Western blotting (anti-SHP2)

Procedure:

Treat cells with Shp2-IN-26 or vehicle (DMSO) for 1 hour.

Harvest and resuspend cells in PBS.

Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed
by cooling for 3 minutes at 4°C.

Lyse the cells by freeze-thawing.

Centrifuge to separate soluble proteins from aggregated proteins.

Analyze the soluble fraction by Western blotting using an anti-SHP2 antibody to detect the
amount of soluble SHP2 at each temperature.

A shift in the melting curve in the presence of Shp2-IN-26 indicates target engagement.

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol assesses the effect of Shp2-IN-26 on the phosphorylation of downstream

signaling molecules.[6][9]

Materials:

NCI-H358 cells

Shp2-IN-26

Growth media with and without serum

Lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH (loading
control)
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» HRP-conjugated secondary antibodies

o ECL detection reagent

Procedure:

Seed NCI-H358 cells and allow them to adhere overnight.

e Serum-starve the cells for 24 hours.

o Pre-treat cells with various concentrations of Shp2-IN-26 for 2 hours.

» Stimulate the cells with an appropriate growth factor (e.g., EGF) for 10 minutes.
e Lyse the cells and determine protein concentration.

e Perform SDS-PAGE and transfer proteins to a PVDF membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.
 Incubate with secondary antibodies for 1 hour at room temperature.
 Visualize protein bands using an ECL detection system.

e Quantify band intensities to determine the inhibition of ERK and AKT phosphorylation.

Cell Proliferation Assay

This assay determines the effect of Shp2-IN-26 on the growth of cancer cell lines.

Materials:

Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB468)

Shp2-IN-26

Cell culture medium

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
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Procedure:

Seed cells in 96-well plates and allow them to attach overnight.

Treat cells with a serial dilution of Shp2-IN-26 for 72 hours.

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

Measure luminescence to determine cell viability.

Calculate the IC50 value for cell proliferation inhibition.

Conclusion

Shp2-IN-26 is a valuable chemical probe for investigating the roles of SHP2 in health and
disease. Its high potency and selectivity, combined with its demonstrated cellular activity, make
it a powerful tool for target validation and for elucidating the complex signaling networks
regulated by SHP2. The experimental protocols provided in this guide offer a starting point for
researchers to effectively utilize Shp2-IN-26 in their studies. Further characterization and
publication of the primary data for Shp2-IN-26 will be beneficial to the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

o 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-
azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-
one - PMC [pmc.ncbi.nim.nih.gov]

o 3. Acellular target engagement assay for the characterization of SHP2 (PTPN11)
phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12382349?utm_src=pdf-body
https://www.benchchem.com/product/b12382349?utm_src=pdf-body
https://www.benchchem.com/product/b12382349?utm_src=pdf-body
https://www.benchchem.com/product/b12382349?utm_src=pdf-body
https://www.benchchem.com/product/b12382349?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC
Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

e 6. medchemexpress.com [medchemexpress.com]
e 7.pubs.acs.org [pubs.acs.org]

» 8. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2
Protein - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Shp2-IN-26: A Chemical Probe for the Allosteric
Inhibition of SHP2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382349#shp2-in-26-as-a-chemical-probe-for-shp2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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